3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one
Overview
Description
3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a pyrrole ring fused to an indole moiety. The presence of the dimethyl groups on the pyrrole ring and the methylene bridge linking it to the indole ring contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one typically involves the condensation of 3,5-dimethylpyrrole with an indole derivative under specific reaction conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . This method can be adapted to synthesize the target compound by using appropriate starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrides or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or indole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or hydrides. Substitution reactions can result in various functionalized derivatives of the original compound.
Scientific Research Applications
3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that regulate inflammation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
BODIPY (Boron-dipyrromethene): A fluorescent dye with a similar pyrrole-based structure.
BOIMPY (Boron complexes of iminopyrrolide ligands): Another class of fluorescent compounds with structural similarities.
BOPHY (Bis(difluoroboron)-1,2-bis{(pyrrol-2-yl)methylene}hydrazine): A related fluorescent material with comparable properties.
Uniqueness
3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one stands out due to its specific substitution pattern and the presence of both pyrrole and indole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDLXZGHZSWQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041132 | |
Record name | SU-5416 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204005-46-9 | |
Record name | Semaxinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204005-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SU-5416 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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